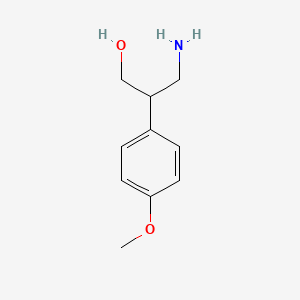

3-Amino-2-(4-methoxyphenyl)propan-1-ol

Description

Significance and Research Context of Chiral Amino Alcohols

Chiral amino alcohols are a critically important class of organic compounds that feature prominently in both academic research and industrial applications, particularly in the pharmaceutical sector. Their value stems from their bifunctional nature, containing both an amino and a hydroxyl group, and their inherent chirality. This combination of features makes them highly versatile building blocks, or synthons, in the asymmetric synthesis of complex molecules.

The primary significance of chiral amino alcohols lies in their extensive use as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.net As chiral auxiliaries, they can be temporarily incorporated into a reactant molecule to control the stereochemical outcome of a subsequent reaction, after which they are cleaved and can often be recovered. As chiral ligands, they coordinate with metal catalysts to create a chiral environment that directs a reaction to selectively produce one enantiomer of a product over the other. This enantioselectivity is crucial in the synthesis of pharmaceuticals, as often only one enantiomer of a drug molecule is therapeutically active, while the other may be inactive or even harmful.

Furthermore, the 1,2-amino alcohol motif is a key structural feature in numerous biologically active molecules and natural products. nih.gov This prevalence makes them attractive targets for synthetic chemists and valuable intermediates in the development of new therapeutic agents. Research in this area is dynamic, with ongoing efforts to develop novel and efficient synthetic routes to enantiomerically pure amino alcohols. nih.gov These methods range from classical resolution techniques to modern biocatalytic processes and asymmetric hydrogenations, reflecting the sustained importance of these compounds in medicinal chemistry and organic synthesis. nih.govchemicalbook.com

Overview of the Chemical Compound's Structural Features Relevant to Research

While specific research on 3-Amino-2-(4-methoxyphenyl)propan-1-ol is not available, an analysis of its structure allows for the extrapolation of features that would be of interest in a research context. The molecule possesses a number of key structural elements:

Chiral Center: The carbon atom at the second position of the propanol (B110389) chain (C2), which is bonded to the 4-methoxyphenyl (B3050149) group, the amino group, and the rest of the carbon chain, is a stereocenter. The specific spatial arrangement (R or S configuration) of the substituents around this carbon would be a primary focus of any research, as it would dictate the molecule's stereochemical interactions.

1,3-Amino Alcohol Moiety: The presence of an amino group and a hydroxyl group separated by two carbon atoms is a defining feature. The relative stereochemistry of these two functional groups would be of significant interest in synthetic applications, influencing how the molecule can be used as a building block or ligand.

Aromatic Ring with Methoxy (B1213986) Group: The 4-methoxyphenyl group is an important structural component. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the molecule as a whole. The steric bulk and electronic properties of this group would also play a role in how the molecule interacts with enzymes or catalysts.

These structural features suggest that this compound could potentially serve as a chiral building block in organic synthesis. However, without specific studies on its synthesis, characterization, and application, its role in academic research remains hypothetical. The lack of available data, including spectroscopic and crystallographic information, prevents a more detailed analysis of its specific properties and potential research applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-amino-2-(4-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,12H,6-7,11H2,1H3 |

InChI Key |

AIUMLVPEWKKZIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 4 Methoxyphenyl Propan 1 Ol

Strategies for Racemic Synthesis

Racemic synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol provides a mixture of all possible stereoisomers. These methods are often more direct and serve as precursors for chiral resolution or as benchmarks for developing stereoselective routes.

Reduction of Ketone Precursors

A primary strategy for the racemic synthesis of 1,3-amino alcohols involves the reduction of the corresponding β-amino ketones. For the target molecule, this would involve the synthesis and subsequent reduction of 3-amino-2-(4-methoxyphenyl)propan-1-one or a protected derivative.

The reduction of β-amino ketones can be achieved using various reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed to reduce the carbonyl group to a hydroxyl group. In the absence of any chiral influence, these reagents attack the carbonyl from either face with equal probability, leading to a racemic mixture of the corresponding alcohol.

The choice of protecting group on the amine can influence the diastereoselectivity of the reduction, particularly with more complex reducing agents. For instance, the reduction of β-amino ketones with samarium(II) iodide has been shown to yield either syn or anti 1,3-amino alcohols depending on the nature of the N-protecting group. nih.govnih.gov N-aryl β-amino ketones tend to give high anti diastereoselectivity, while certain N-acyl derivatives can favor the syn product. nih.gov

Table 1: Representative Reducing Agents for β-Amino Ketones

| Reducing Agent | Typical Diastereoselectivity | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Low to moderate | Standard, mild conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Low to moderate | Powerful reducing agent. |

| Samarium(II) Iodide (SmI₂) | High (Protecting group dependent) | Can provide high syn or anti selectivity. nih.gov |

Other Established Non-Stereoselective Routes

Beyond ketone reduction, other routes can furnish racemic this compound. One such approach involves the construction of the carbon skeleton followed by functional group manipulations. For example, a Mannich-type reaction involving a 4-methoxyphenyl-substituted carbonyl compound, formaldehyde, and an amine can generate a β-amino ketone precursor, which is then reduced as described above. organic-chemistry.org

Another potential route could start from Baylis-Hillman adducts. The reaction of 4-methoxybenzaldehyde with an activated alkene could form a functionalized allyl alcohol. Subsequent transformation of a nitro group, introduced via a nitro-olefin derivative, can be reduced to the amine, yielding the desired 2-amino-3-aryl-propan-1-ol skeleton. rasayanjournal.co.inresearchgate.net For instance, the reduction of an (E)-2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol intermediate using reagents like iron in acetic acid would yield the target racemic amino alcohol. rasayanjournal.co.in

Enantioselective Synthesis Approaches

Enantioselective methods are crucial for accessing specific stereoisomers of this compound, which is vital for pharmaceutical applications where biological activity is often stereospecific.

Chiral Auxiliaries and Reagents in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. santiago-lab.comyoutube.com A potential synthesis of this compound could involve an N-acylated Evans auxiliary. The enolate of this chiral imide can undergo a diastereoselective aldol (B89426) reaction with a suitable electrophile to establish the stereochemistry at the C2 and C3 positions (newly formed hydroxyl group). Alternatively, an asymmetric alkylation of a chiral glycine enolate equivalent, bearing an oxazolidinone auxiliary, with 4-methoxybenzyl bromide could be employed to set the stereocenter at C2. uwindsor.ca Subsequent reduction of the carbonyl and removal of the auxiliary would furnish the chiral amino alcohol. santiago-lab.com

Another important class of chiral reagents is the Ellman's tert-butanesulfinamide. This chiral auxiliary can be condensed with an appropriate ketone to form an N-sulfinylketimine, which then undergoes diastereoselective reduction to create a chiral amine. osi.lv

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95:5 santiago-lab.com |

| Pseudoephedrine | Alkylations | Often >90:10 |

| Camphorsultam | Michael Additions, Aldol Reactions | High |

Asymmetric Catalytic Hydrogenation Methods

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for synthesizing chiral compounds by the addition of hydrogen across a double bond (C=C, C=O, C=N) using a chiral catalyst. wiley-vch.de

Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), are highly effective for the asymmetric hydrogenation of various substrates. wiley-vch.deajchem-b.com For the synthesis of chiral this compound, a key strategy is the asymmetric hydrogenation of a β-amino ketone precursor via a process known as dynamic kinetic resolution (DKR). acs.org

In this process, a racemic β-amino ketone is used as the substrate. The ketone can racemize under the reaction conditions, allowing the chiral catalyst to selectively hydrogenate one enantiomer to the desired alcohol, eventually converting the entire starting material into a single major stereoisomer.

Noyori-type catalysts, which are typically composed of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand (e.g., DPEN), are exceptionally effective for the asymmetric hydrogenation of ketones, including α-amino and β-amino ketones. acs.orgmdpi.com These bifunctional catalysts operate through a mechanism where both the metal center and the ligand participate in the hydrogen transfer, leading to high levels of enantioselectivity and diastereoselectivity. mdpi.com Rhodium complexes with chiral phosphine ligands are also widely used, especially for the hydrogenation of functionalized alkenes like enamides, which can be precursors to chiral amines. wiley-vch.denih.gov

Table 3: Representative Transition Metal Catalysts for Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Ru-BINAP/Diamine | Aromatic Ketones, β-Keto Esters | >98% acs.org |

| [RuCl₂(diphosphine)(diamine)] | α-Amino Ketones | up to 98% acs.org |

| (R,R)-TsDPEN-Ru | Aryl Ketones | up to 99% mdpi.com |

| Rh-DuPhos | Enamides, β-Keto Esters | >95% ajchem-b.com |

This approach provides a highly efficient route to chiral β-amino alcohols, making it a valuable tool for the synthesis of optically active compounds like this compound. acs.org

Chiral Spiro Iridium Catalysis in α-Amino Ketone Hydrogenation

The asymmetric hydrogenation of α-amino ketones stands out as a highly efficient method for synthesizing chiral 1,2-amino alcohols like this compound. researchgate.net This approach is distinguished by its high atom economy and the exceptional enantioselectivities achievable. nih.gov Central to this strategy is the use of chiral spiro iridium catalysts. researchgate.net

A highly effective iridium-catalyzed asymmetric hydrogenation process has been described for converting various α-amino ketones into their corresponding chiral β-amino alcohols. researchgate.net With a chiral spiro iridium catalyst, these hydrogenations can achieve excellent enantioselectivities, often up to 99.9% enantiomeric excess (ee), and high turnover numbers (TON), reaching up to 100,000. researchgate.net The reaction typically proceeds under mild conditions, for example, at 30°C under a hydrogen atmosphere. researchgate.net For the synthesis of this compound, a suitable N-protected α-amino ketone precursor would be hydrogenated, followed by a deprotection step. The choice of solvent and base, such as potassium hydroxide, can be crucial for optimizing both yield and enantioselectivity. researchgate.net

Table 1: Performance of Chiral Spiro Iridium Catalysis in Asymmetric Hydrogenation of α-Amino Ketones

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Catalyst Type | Chiral Spiro Iridium Complex (e.g., Ir-(R)-1c) | researchgate.net |

| Substrate | N-protected α-amino ketone | researchgate.net |

| Enantioselectivity (ee) | Up to 99.9% | researchgate.net |

| Turnover Number (TON) | Up to 100,000 | researchgate.net |

| Reaction Conditions | 10-40 atm H₂, 30°C | researchgate.net |

| Solvent | Methanol, Ethanol, Isopropanol (B130326) | researchgate.net |

Biocatalytic Synthesis and Enzymatic Approaches

Biocatalysis offers a sustainable and highly selective alternative for the synthesis of chiral amino alcohols. nih.gov Enzymes operate under mild conditions and can provide access to enantiomerically pure compounds, making them valuable tools in pharmaceutical synthesis. nih.govnih.gov

Key enzymatic approaches applicable to the synthesis of this compound include:

Transaminases (TAs): These pyridoxal-5′-phosphate (PLP)-dependent enzymes can catalyze the asymmetric amination of a suitable ketone precursor. nih.gov This process, known as reductive amination, converts a carbonyl group into a primary amine with high enantioselectivity. nih.gov

Amine Dehydrogenases (AmDHs): Wild-type AmDHs have demonstrated effectiveness in the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes. frontiersin.org These enzymes can achieve high conversions and enantioselectivities for the synthesis of vicinal amino alcohols. frontiersin.org

Imine Reductases (IREDs) / Reductive Aminases (RedAms): IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to amines. nih.gov A subclass, RedAms, can perform the direct reductive amination of a ketone to form the chiral amine, offering a streamlined synthetic route. nih.gov

Enzymatic Cascades: Multiple enzymes can be combined in a one-pot reaction to build complex molecules. researchgate.net For instance, a cascade involving a carboligase and a transaminase or imine reductase could be designed for the synthesis of chiral amino alcohols. researchgate.net

These biocatalytic methods are particularly advantageous for their high stereoselectivity and their operation within environmentally benign aqueous systems. nih.gov

Organocatalytic Approaches (e.g., Proline-Mediated Mannich Reactions for β-Amino Alcohols)

Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The proline-catalyzed direct asymmetric three-component Mannich reaction is a notable example, providing a route to β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. sci-hub.catnih.gov

This reaction typically involves a ketone, an aldehyde, and an amine, which condense in the presence of proline to form the Mannich product with high diastereo- and enantioselectivity. sci-hub.catclockss.org For the synthesis of a precursor to this compound, the reaction could involve hydroxyacetone as the ketone donor, 4-methoxybenzaldehyde, and a suitable amine. sci-hub.cat The resulting β-amino ketone can then be reduced to the target amino alcohol. Proline-catalyzed Mannich reactions using hydroxyacetone have been shown to furnish syn-1,2-amino alcohols in good yields and high selectivities. sci-hub.cat

The proposed mechanism involves the formation of an enamine from the ketone and proline, which then reacts with an imine generated in situ from the aldehyde and amine. sci-hub.cat The stereochemical outcome is controlled by the chiral environment provided by the proline catalyst. sci-hub.cat

Diastereoselective Reduction Strategies

Once a β-amino ketone precursor to this compound is synthesized, the final step is the diastereoselective reduction of the ketone functionality to a secondary alcohol. The stereochemical outcome of this reduction is critical for establishing the final diastereomeric purity of the product.

The strategy for reduction depends on the desired diastereomer (syn or anti). This can often be controlled by the choice of reducing agent and reaction conditions, leveraging either substrate control or reagent control. researchgate.net

Chelation-Controlled Reduction: In N-protected β-amino ketones, a metal chelating reducing agent like zinc borohydride can form a rigid five-membered ring intermediate. The hydride is then delivered from the less sterically hindered face, leading to a specific diastereomer.

Non-Chelating Conditions: Bulky reducing agents, such as L-Selectride, tend to follow a Felkin-Ahn model of non-chelation controlled addition, which can lead to the opposite diastereomer. semanticscholar.org

A general method for synthesizing α-substituted β-amino secondary alcohols involves a sequence where a ketone is formed and then subjected to diastereoselective reduction. researchgate.net For example, LiAlH(O-t-Bu)₃ has been used to afford the 1,2-syn isomer, while catecholborane can selectively produce the 1,2-anti isomer. researchgate.net This level of control is essential for the stereoselective synthesis of complex molecules like Nikkomycins B and Bx. researchgate.net

Table 2: Diastereoselective Reduction Outcomes

| Reducing Agent | Control Type | Predominant Diastereomer | Source |

|---|---|---|---|

| LiAlH(O-t-Bu)₃ | Reagent Control | syn | researchgate.net |

| Catecholborane | Reagent Control | anti | researchgate.net |

| Zinc Borohydride | Chelation Control | Varies with substrate |

| L-Selectride | Non-Chelation Control | Varies with substrate | semanticscholar.org |

Advanced Synthetic Route Optimization

Process Efficiency and Atom Economy Considerations

When evaluating synthetic routes, process efficiency and atom economy are critical metrics of "green chemistry." scranton.edu Atom economy measures the proportion of reactant atoms that are incorporated into the desired final product. scranton.edu An ideal process has 100% atom economy, meaning no atoms are wasted.

Asymmetric Hydrogenation: Catalytic hydrogenation reactions are inherently atom-economical, as they are addition reactions where all atoms of the hydrogen molecule are incorporated into the product. scranton.edu This makes the chiral spiro iridium-catalyzed route highly efficient from an atom economy perspective.

Biocatalysis: Enzymatic reactions can have high atom economy, especially in reductive amination where the amine donor and hydrogen source are efficiently utilized. nih.gov

Process efficiency also considers factors like chemical yield, reaction conditions, and the environmental impact (E-factor), which is the mass ratio of waste to the desired product. monash.eduresearchgate.net Routes that minimize steps, avoid protecting groups, and reduce solvent use and waste generation are preferred. monash.edu

Scalability of Enantioselective Syntheses

The transition of a synthetic route from laboratory scale to industrial production presents significant challenges. The scalability of the enantioselective methods discussed is a key consideration.

Chiral Spiro Iridium Catalysis: While highly efficient with very low catalyst loading (high TON), the cost and availability of iridium and complex chiral ligands can be a barrier to large-scale production. Catalyst recovery and recycling are crucial for economic viability.

Biocatalytic Approaches: Biocatalysis is well-suited for large-scale production due to the use of renewable catalysts (enzymes) that operate under mild, often aqueous, conditions. nih.gov Challenges in scaling up biocatalytic processes include enzyme stability, substrate and product inhibition, the need for cofactor recycling systems, and downstream processing to isolate the product from the aqueous reaction medium. nih.gov

Organocatalysis: Proline is a relatively inexpensive and readily available catalyst. However, organocatalytic reactions sometimes require high catalyst loadings (e.g., up to 35 mol%), which can complicate purification and impact cost on a large scale. clockss.org Developing more active catalysts that can be used at lower loadings is an ongoing area of research.

Stereochemical Investigations and Control

Chiral Purity and Enantiomeric Excess Determination

The determination of chiral purity and enantiomeric excess (ee) is fundamental in the development of enantiomerically pure compounds. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most powerful and widely used methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC stands as a cornerstone for the enantioselective analysis of chiral compounds. The development of a robust HPLC method for the separation of the enantiomers of 3-Amino-2-(4-methoxyphenyl)propan-1-ol would involve a systematic screening of chiral stationary phases (CSPs) and mobile phase compositions.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for the resolution of a wide array of chiral molecules, including amino alcohols. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times. For an amino alcohol like this compound, the chiral recognition mechanism would likely involve a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.

The development process typically involves screening a variety of polysaccharide-based columns with different mobile phases. Normal-phase chromatography, employing mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol), is a common starting point. The alcohol modifier plays a crucial role in modulating the retention and selectivity of the separation.

A hypothetical, yet representative, chiral HPLC method development for this compound is outlined in the table below, based on common practices for similar analytes.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 225 nm |

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric separation of volatile compounds. For non-volatile or highly polar molecules like this compound, derivatization is a prerequisite to increase volatility and improve chromatographic performance. sigmaaldrich.com The amino and hydroxyl groups are typically derivatized to form less polar and more volatile esters or amides.

A common derivatization strategy involves a two-step process: esterification of the hydroxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, the hydroxyl group can be reacted with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and the amino group can be acylated with trifluoroacetic anhydride (B1165640) (TFAA).

The derivatized enantiomers are then separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are widely used in GC for enantiomeric separations. gcms.cz These phases are capable of forming inclusion complexes with the derivatized analytes, and the differing stability of these complexes for the two enantiomers leads to their separation.

A plausible chiral GC method for the analysis of derivatized this compound is detailed in the following table.

| Parameter | Condition |

|---|---|

| Derivatizing Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trifluoroacetic anhydride (TFAA) |

| Chiral Stationary Phase | Permethylated β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Initial 100 °C, ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

Other Chromatographic Techniques for Stereochemical Analysis

Besides HPLC and GC, other chromatographic techniques such as Supercritical Fluid Chromatography (SFC) can be employed for chiral separations. SFC, using supercritical carbon dioxide as the main mobile phase component, often provides faster separations and reduced solvent consumption compared to HPLC. The principles of chiral recognition on stationary phases are similar to those in HPLC.

Absolute Stereochemistry Assignment Methodologies

The determination of the absolute configuration of a chiral molecule is a critical step in its characterization. This involves establishing the actual three-dimensional arrangement of the atoms in space, typically described by the Cahn-Ingold-Prelog (R/S) nomenclature. wikipedia.org

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the elucidation of absolute stereochemistry, often in conjunction with chiral derivatizing agents. While direct spectroscopic analysis of enantiomers yields identical spectra in an achiral environment, the use of chiral auxiliaries or solvents can induce diastereomeric differentiation that is observable by NMR.

Chemical Derivatization for Chiral Analysis

Chemical derivatization with an enantiomerically pure reagent is a widely used strategy to determine the absolute configuration of chiral alcohols and amines. nih.govumn.edu This approach converts the pair of enantiomers into a pair of diastereomers, which possess different physical and spectroscopic properties.

Mosher's Method: One of the most established and reliable methods for determining the absolute configuration of chiral secondary alcohols and primary amines is the Mosher's method. nih.govumn.edu This technique involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu

For this compound, both the hydroxyl and amino groups could potentially be derivatized. Typically, the secondary alcohol would be esterified with (R)- and (S)-MTPA chloride. The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding or deshielding of the protons in the vicinity of the newly formed chiral ester linkage in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the stereogenic center, the absolute configuration can be deduced based on an established conformational model of the MTPA esters. nih.govumn.edu

A generalized workflow for applying Mosher's method to this compound is presented below.

| Step | Description |

|---|---|

| 1. Derivatization | React the racemic or enantiomerically enriched this compound separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric esters. |

| 2. NMR Analysis | Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. |

| 3. Spectral Assignment | Assign the proton signals in the NMR spectra, particularly those for the protons attached to and adjacent to the stereogenic center (C2). |

| 4. Chemical Shift Difference Calculation | Calculate the chemical shift differences (Δδ = δS-ester - δR-ester) for the assigned protons. |

| 5. Configurational Assignment | Apply the Mosher's method model to the observed Δδ values to determine the absolute configuration (R or S) of the stereogenic center. |

Stereocontrol Mechanisms in Synthesis

The stereoselective synthesis of 1,3-amino alcohols like this compound can be effectively achieved through the diastereoselective reduction of a corresponding β-amino ketone. The stereochemical outcome of this reduction, yielding either the syn or anti diastereomer, is heavily influenced by the nature of the protecting group on the nitrogen atom. This divergence in selectivity provides a powerful tool for accessing specific stereoisomers of the target molecule. nih.gov

Diastereoselective Reduction of N-Protected β-Amino Ketones

Research into the reduction of β-amino ketones has revealed that N-acyl protected substrates tend to yield syn-1,3-amino alcohols, while N-aryl protected substrates predominantly give anti-1,3-amino alcohols. nih.gov This control is often achieved through chelation-controlled reductions.

For instance, the reduction of β-amino ketones using reagents like triethylborane-lithium (Et₃BHLi) or zinc borohydride (B1222165) (Zn(BH₄)₂) can provide stereoselective access to both anti and syn N-aryl-β-amino alcohols, respectively. nih.gov The mechanism for this stereocontrol involves the formation of a cyclic chelate between the metal cation and the carbonyl oxygen and the nitrogen of the amino group. The steric hindrance of the substituents then directs the hydride attack from the less hindered face of the carbonyl group.

In the case of N-aryl protected β-amino ketones, the bulky aryl group favors a conformation that, upon reduction, leads to the anti diastereomer. Conversely, with an N-acyl protecting group, a different chelation model is proposed, which results in the preferential formation of the syn diastereomer. nih.gov

One notable method for such reductions involves the use of samarium(II) iodide (SmI₂). While specific data for the 4-methoxyphenyl (B3050149) derivative is not extensively detailed in the available literature, studies on analogous systems provide insight into the expected stereoselectivity. The reduction of various N-aryl and N-acyl β-amino ketones with SmI₂ has demonstrated high diastereoselectivity. nih.gov

Below is a representative data table illustrating the diastereoselectivity observed in the SmI₂ reduction of different N-protected β-amino ketones, which serves as a model for the synthesis of this compound.

| N-Protecting Group | Substrate | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| p-Methoxyphenyl (PMP) | 1-(Cyclohexyl)-3-((4-methoxyphenyl)amino)propan-1-one | anti | >95:5 | 99 |

| Benzoyl (Bz) | 3-(Benzoylamino)-1-(cyclohexyl)propan-1-one | syn | 85:15 | 92 |

| Tosyl (Ts) | 1-(Cyclohexyl)-3-(tosylamino)propan-1-one | syn | 70:30 | 85 |

This table is illustrative and based on data for analogous systems to demonstrate the principle of stereocontrol. nih.gov

Use of Chiral Auxiliaries

Another powerful strategy for stereocontrol involves the use of chiral auxiliaries. While not directly applied to the reduction of a β-amino ketone in the provided context, chiral auxiliaries like pseudoephedrine are widely employed in asymmetric synthesis to generate specific stereoisomers. For example, pseudoephedrine can be used as a chiral auxiliary in aldol (B89426) reactions to produce syn-β-hydroxy-α-amino acid derivatives with high stereocontrol. These intermediates can then be reduced to the corresponding 2-amino-1,3-diols. nih.govresearchgate.net This approach offers an alternative pathway to control the stereochemistry at both chiral centers of molecules like this compound.

The mechanism of stereocontrol with chiral auxiliaries relies on the formation of a rigid, chelated intermediate that directs the approach of reagents from a specific face of the molecule, thereby leading to a high degree of diastereoselectivity. wikipedia.orgharvard.edu

Chemical Transformations and Reactivity Profiles

Functional Group Interconversions of the Amino Moiety

The primary amino group in 3-Amino-2-(4-methoxyphenyl)propan-1-ol is a key site for a variety of chemical modifications, including oxidation, reduction (via reductive amination), and nucleophilic substitution reactions.

Oxidation Reactions (e.g., to Imines, Nitriles)

The primary amino group of amino alcohols can be oxidized to form imines or, under more forcing conditions, nitriles. While direct oxidation of the amino group in 3-amino-2-arylpropan-1-ols is not extensively documented in dedicated studies, general methodologies for the oxidation of primary amines are applicable. For instance, the use of a quinone catalyst can facilitate the oxidative deformylation of 1,2-amino alcohols to yield imines beilstein-journals.orgnih.gov. Enzymatic methods, such as the use of D-amino acid oxidase, have also been shown to oxidize primary amines to imines mdpi.com.

Further oxidation to nitriles can be achieved directly from primary alcohols and ammonia using various catalytic systems, suggesting a potential pathway from amino alcohols rsc.orgnih.gov. The direct conversion of primary amines to nitriles is also a known transformation, often employing oxidizing agents in the presence of an ammonia source organic-chemistry.org.

Table 1: General Oxidation Reactions of Primary Amines

| Product | General Reagents/Catalysts | Notes |

|---|---|---|

| Imines | Quinone catalysts, D-amino acid oxidase, Oxygen/Base | Imines are often intermediates in other reactions. |

Reduction Reactions (e.g., to Secondary/Tertiary Amines)

The primary amino group of this compound can be converted to secondary or tertiary amines through reductive amination, also known as reductive alkylation. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is widely used for the synthesis of amines due to its efficiency and the avoidance of over-alkylation issues often encountered in direct alkylation with alkyl halides nih.govorganic-chemistry.org.

A variety of reducing agents can be employed for reductive amination, with sodium borohydride (B1222165) and its derivatives being common choices. The reaction conditions are generally mild and can be adapted for a wide range of substrates nih.gov.

Table 2: Reductive Amination of Primary Amines

| Reactant | Reducing Agent | Product |

|---|---|---|

| Aldehyde | Sodium borohydride, Sodium triacetoxyborohydride | Secondary Amine |

| Ketone | Sodium borohydride, Sodium triacetoxyborohydride | Secondary Amine |

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in substitution reactions with various electrophiles.

N-Alkylation: The introduction of alkyl groups to the amino moiety to form secondary or tertiary amines can be achieved through reaction with alkyl halides. However, this method can lead to mixtures of mono- and di-alkylated products. A more selective method for mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclononane (9-BBN), which protects and activates the amine group for a more controlled reaction beilstein-journals.orgorganic-chemistry.orgnih.gov. This approach offers high yields and selectivity for the desired mono-alkylated product beilstein-journals.orgorganic-chemistry.org.

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is a common strategy for protecting the amino group or for synthesizing biologically active molecules. The Schotten-Baumann reaction conditions, which involve an aqueous basic solution, are often employed for the acylation of amines with acyl chlorides google.comresearchgate.net. N-acylation can also be carried out using mixed anhydrides or in the presence of coupling agents google.com.

Transformations of the Hydroxyl Group

The primary hydroxyl group in this compound is also amenable to a range of chemical transformations, including oxidation and other derivatizations like esterification and etherification.

Oxidation Reactions (e.g., to Aldehydes)

The primary alcohol functionality can be oxidized to an aldehyde. To prevent further oxidation to a carboxylic acid, mild oxidizing agents are typically employed. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation are effective for this transformation pearson.com. These methods are known for their selectivity in oxidizing primary alcohols to aldehydes without affecting other sensitive functional groups that might be present in the molecule.

Table 3: Selective Oxidation of Primary Alcohols to Aldehydes

| Reagent/Method | Typical Conditions |

|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) as solvent |

Other Derivatizations

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process pearson.comnih.govscirp.orgresearchgate.net. For a more efficient and irreversible reaction, acyl chlorides or acid anhydrides are often used, typically in the presence of a base to neutralize the acidic byproduct nih.gov.

Etherification: The formation of an ether linkage from the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide nih.govorganic-chemistry.orgnih.govacs.orgyoutube.com. This method is versatile for preparing a wide range of ethers nih.govnih.govacs.org.

Reactivity of the Aromatic Methoxy (B1213986) Moiety

The methoxy group (–OCH₃) attached to the phenyl ring is a significant determinant of the molecule's aromatic reactivity. While it is an electron-donating group that activates the ring for electrophilic substitution, its reactivity in other contexts, such as nucleophilic substitution and functionalization, is also of key interest.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (NAS) is a reaction class where a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds through an addition-elimination pathway, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex libretexts.org. The stability of this intermediate is crucial for the reaction to occur.

For a successful NAS reaction, the aromatic ring must be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group libretexts.org. These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance libretexts.org.

In the case of this compound, the methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This characteristic makes the ring less susceptible to attack by nucleophiles and destabilizes the potential anionic intermediate. Consequently, the methoxy group itself is a very poor leaving group under standard NAS conditions, and the potential for nucleophilic aromatic substitution on the unsubstituted methoxyphenyl ring of this compound is exceedingly low. For such a reaction to be feasible, the aromatic ring would require significant modification, such as the introduction of potent electron-withdrawing substituents.

Other Aromatic Functionalization Reactions

While the methoxy group is resistant to being a leaving group in NAS, the ether linkage itself is susceptible to cleavage. The most significant functionalization reaction involving the methoxy moiety is its conversion to a hydroxyl group (a phenol). This O-demethylation is a common and synthetically useful transformation for aryl methyl ethers.

This reaction is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids, most notably boron tribromide (BBr₃). The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the conjugate base (e.g., Br⁻ or I⁻), proceeding via an Sₙ2 pathway. This transformation converts the electron-donating methoxy group into a phenolic hydroxyl group, which has substantially different electronic properties and opens up new avenues for further functionalization, such as O-alkylation, O-acylation, or reactions involving the phenolic -OH as a directing group.

Multi-Component Reactions and Heterocycle Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency in generating molecular complexity encyclopedia.pub. The structure of this compound, containing both a primary amine and a primary alcohol, makes it an attractive substrate for MCRs aimed at synthesizing heterocyclic compounds.

The primary amine can act as a key nucleophile in a variety of imine-based MCRs, such as the Strecker, Mannich, or Ugi reactions nih.gov. For instance, it could react with an aldehyde and a cyanide source in a Strecker-type reaction to form α-aminonitriles, which are precursors to amino acids.

Furthermore, the 1,3-amino alcohol arrangement provides a scaffold for building various heterocyclic rings. For example, derivatives of this compound can participate in reactions to form complex heterocyclic systems. Research on related structures, such as 3-((4-methoxyphenyl)amino)propanehydrazide, has demonstrated the synthesis of diverse heterocycles including 1,2,4-triazoles and pyrroles through condensation and cyclization reactions mdpi.com. The amino group of this compound could similarly participate in Biginelli-like or Hantzsch-type MCRs with β-dicarbonyl compounds and aldehydes to yield dihydropyrimidines or pyridines, respectively frontiersin.org. The synthesis of 1,5-benzothiazepines, a seven-membered heterocyclic system, has been achieved using 4-methoxybenzaldehyde (anisaldehyde) as a starting block, highlighting the utility of the methoxyphenyl moiety in building complex ring structures elsevierpure.com.

The table below summarizes potential MCRs and the corresponding heterocyclic systems that could be synthesized using the 3-amino-2-arylpropan-1-ol scaffold.

| Multi-Component Reaction Type | Potential Reactants | Resulting Heterocyclic Core |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea (or the amine from the scaffold) | Dihydropyrimidinone / Thione |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia (or the amine from the scaffold) | Dihydropyridine |

| Povarov Reaction | Aniline (B41778) derivative (from the scaffold), Aldehyde, Alkene | Tetrahydroquinoline |

| Ugi Reaction | Aldehyde/Ketone, Amine (from the scaffold), Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

Analogue Synthesis and Derivatization for Mechanistic Studies

The synthesis of analogues and derivatives of this compound is crucial for investigating reaction mechanisms and for structure-activity relationship (SAR) studies in medicinal chemistry. By systematically modifying different parts of the molecule, researchers can probe the electronic and steric requirements of a biological target or a chemical reaction.

A prominent example of analogue synthesis is found in the development of the antidepressant Duloxetine. A key intermediate for its synthesis is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol semanticscholar.orgscispace.com. This compound is a close structural analogue where the 4-methoxyphenyl (B3050149) group is replaced by a thiophen-2-yl ring, and the primary amine is methylated. Its synthesis often involves a Mannich reaction between acetylthiophene, formaldehyde, and methylamine, followed by an asymmetric reduction of the resulting β-amino ketone scispace.com.

Derivatization is also a powerful tool. Studies on related molecules have generated libraries of compounds for biological screening by modifying the core structure. For example, a library of potential anticancer agents was created from a 3-((4-methoxyphenyl)amino)propanehydrazide scaffold by reacting it with various isocyanates, isothiocyanates, and diones to form semicarbazides, thiosemicarbazides, and pyrrole derivatives mdpi.com. This approach allows for a systematic exploration of how different functional groups impact biological activity.

The table below details examples of analogue synthesis and derivatization based on the 3-amino-2-arylpropan-1-ol framework.

| Analogue/Derivative | Structural Modification | Purpose of Synthesis | Synthetic Method Example |

| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 4-methoxyphenyl → Thiophen-2-yl; -NH₂ → -NHCH₃ | Key intermediate for Duloxetine | Mannich reaction followed by asymmetric reduction scispace.com |

| 3-Amino-2-(4-fluorophenyl)propan-1-ol | 4-methoxyphenyl → 4-fluorophenyl | Analogue for SAR studies | Not detailed in search results |

| N-Substituted Pyrrole Derivatives | Derivatization of an aminopropane scaffold | Generation of a chemical library for biological screening | Condensation reaction with a 1,4-dione (e.g., hexane-2,5-dione) mdpi.com |

| N-Acyl/Thioacyl Derivatives | Derivatization of the amino group | Probing electronic/steric requirements for mechanistic studies | Reaction with isocyanates or isothiocyanates mdpi.com |

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

A proton NMR (¹H NMR) spectrum of 3-Amino-2-(4-methoxyphenyl)propan-1-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values would allow for the assignment of each proton to its position in the molecular structure.

Expected ¹H NMR Data (Theoretical)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet | 4H |

| Methoxyphenyl (OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (CH₂) adjacent to OH | 3.5 - 3.7 | Multiplet | 2H |

| Methylene (CH₂) adjacent to NH₂ | 2.8 - 3.0 | Multiplet | 2H |

| Methine (CH) | 2.5 - 2.8 | Multiplet | 1H |

| Amino (NH₂) | Variable | Broad Singlet | 2H |

Note: This is a theoretical prediction. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Theoretical)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic) | 158 - 160 |

| Quaternary Aromatic Carbon | 130 - 132 |

| C-H (Aromatic) | 128 - 130 |

| C-H (Aromatic) | 113 - 115 |

| Methoxy (B1213986) (OCH₃) | ~55 |

| Methylene (CH₂-OH) | 60 - 65 |

| Methylene (CH₂-NH₂) | 45 - 50 |

Note: This is a theoretical prediction. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₁₀H₁₅NO₂), the molecular weight is approximately 181.23 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands (Theoretical)

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 | Broad |

| N-H (Amine) | 3300 - 3500 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C=C (Aromatic) | 1500 - 1600 | Medium |

| C-O (Alcohol) | 1000 - 1200 | Strong |

Note: This is a theoretical prediction. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a technique used to separate, identify, and quantify each component in a mixture. A method for analyzing this compound would need to be developed to determine its purity. This would involve selecting an appropriate stationary phase (column) and mobile phase to achieve good separation from any impurities.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is another separation technique, but it is typically used for volatile and thermally stable compounds. Derivatization of the polar amino and hydroxyl groups of this compound would likely be necessary to increase its volatility for GC analysis.

HPLC-Coupled Techniques for Enhanced Analysis (e.g., HPLC-ECD)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analytical characterization of pharmaceutical compounds. When coupled with highly sensitive and selective detectors, its capabilities are significantly enhanced, allowing for trace-level quantification and detailed metabolic profiling. For a compound like this compound, coupling HPLC with an Electrochemical Detector (HPLC-ECD) offers a powerful analytical approach. nih.govmagtechjournal.comresearchgate.net

The principle of HPLC-ECD is predicated on the electrochemical properties of the analyte. antecscientific.com The compound is first separated from a mixture based on its interactions with the stationary and mobile phases in the HPLC column. Subsequently, the eluent passes through an electrochemical cell where a specific voltage is applied to an electrode. lcms.cz If the analyte can be oxidized or reduced at this potential, a current is generated that is directly proportional to the analyte's concentration. antecscientific.com

The structure of this compound, featuring a methoxyphenyl group, makes it a suitable candidate for analysis by HPLC-ECD. The aromatic ring with its electron-donating methoxy group is susceptible to electrochemical oxidation. This inherent electroactivity allows for direct detection without the need for derivatization, which is often required for compounds lacking a chromophore for UV detection. magtechjournal.com This method provides a distinct advantage in terms of sensitivity and selectivity over other detection techniques like UV-Vis or fluorescence detection, especially when analyzing complex biological matrices. nih.govlcms.cz

Research on analogous compounds, such as other aromatic amino alcohols and molecules containing methoxyphenyl moieties, has demonstrated the successful application of HPLC-ECD for their determination in various samples. researchgate.net The technique is lauded for its ability to achieve very low limits of detection, often in the picogram to femtogram range. lcms.cz

In a hypothetical HPLC-ECD method for the analysis of this compound, the chromatographic conditions and electrochemical parameters would be optimized to achieve the best separation and signal response. A reverse-phase column would likely be employed, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter that influences both the retention time and the electrochemical behavior of the amino alcohol. The electrochemical detector's potential would be carefully selected to maximize the oxidation signal of the target compound while minimizing background noise from matrix components.

Below is an interactive data table summarizing potential parameters for an HPLC-ECD analysis of this compound, based on established methods for similar analytes.

| Parameter | Value | Rationale |

| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) | A common mobile phase for the separation of polar analytes. The acidic pH ensures the amino group is protonated, leading to consistent retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |

| Detector | Electrochemical Detector (Amperometric) | Offers high sensitivity and selectivity for electroactive compounds. |

| Working Electrode | Glassy Carbon | A commonly used electrode material with a wide potential window and good chemical resistance. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |

| Applied Potential | +0.9 V vs. Ag/AgCl | A plausible oxidation potential for a methoxyphenyl group, sufficient to induce electron transfer and generate a signal. |

| Limit of Detection (LOD) | 0.1 ng/mL | Representative of the high sensitivity achievable with HPLC-ECD for electroactive analytes. |

| Limit of Quantification (LOQ) | 0.3 ng/mL | Reflects the ability to accurately quantify very low concentrations of the compound. |

This table can be sorted by clicking on the column headers.

The development of such an HPLC-ECD method would be invaluable for pharmacokinetic studies, metabolite identification, and quality control of this compound, providing the necessary sensitivity and selectivity for rigorous scientific investigation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties, from molecular geometry to reaction energetics, by approximating the electron density of a system. For "3-Amino-2-(4-methoxyphenyl)propan-1-ol," DFT studies would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results. nih.govresearchgate.net

Molecular Geometry and Electronic Structure Analysis

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Length | C-N (amino) | ~1.47 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Angle | C-O-C (methoxy) | ~118° |

| Bond Angle | C-C-N (amino) | ~110° |

Note: These values are estimations based on DFT studies of similar molecules and may vary depending on the specific computational method and basis set used.

The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the locations of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. dntb.gov.ua It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. dntb.gov.ua The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of intermediate potential.

For "this compound," the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino and hydroxyl groups, indicating their acidic nature and potential for hydrogen bonding.

Intermediate Potential (Green/Yellow): Spread across the carbon framework and the phenyl ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which contributes to the stability of the molecule. These interactions, known as hyperconjugative interactions, can be quantified by second-order perturbation theory to estimate their stabilization energy (E(2)).

In "this compound," significant NBO interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of adjacent sigma bonds as acceptors.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | σ*(C-H) | High | Hyperconjugation |

| LP (O) of -OH | σ*(C-H) | Moderate | Hyperconjugation |

| LP (O) of -OCH3 | σ*(C-C) aromatic | Moderate | Resonance/Hyperconjugation |

Note: LP denotes a lone pair orbital. The E(2) values are qualitative predictions based on NBO analyses of similar molecules.

Thermodynamic Properties and Reaction Energetics

DFT calculations can be used to predict various thermodynamic properties of "this compound" at different temperatures. mdpi.comsciforum.net These properties are crucial for understanding the stability and reactivity of the compound. Key thermodynamic parameters that can be calculated include:

Enthalpy (H): The total heat content of the system.

Gibbs Free Energy (G): A measure of the spontaneity of a process.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

While specific calculated values for "this compound" are not available in the reviewed literature, DFT methods are well-established for providing accurate predictions of these properties for organic molecules. mdpi.comsciforum.net These calculations would be essential for studying the energetics of potential reactions involving this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as "this compound," might interact with a biological macromolecule, typically a protein (receptor). These studies are fundamental in drug discovery and design, providing insights into the potential biological activity of a compound.

Prediction of Ligand-Target Interactions

Molecular docking simulations place the ligand into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. nih.govnih.gov The structural similarity of "this compound" to known bioactive molecules, such as phenylethanolamine derivatives, suggests that it may interact with various biological targets. nih.govnih.gov

Potential protein targets for "this compound" could include:

Monoamine transporters: Such as the dopamine (B1211576) transporter (DAT), given the phenethylamine (B48288) backbone. nih.gov

Adrenergic receptors: Due to its structural resemblance to adrenergic agonists.

Enzymes: Like phenylethanolamine N-methyltransferase (PNMT), which acts on similar substrates. nih.gov

Docking studies would predict the specific interactions between the ligand and the amino acid residues in the binding pocket of the target protein. These interactions typically include:

Hydrogen bonds: Formed between the amino and hydroxyl groups of the ligand and polar residues in the protein.

Hydrophobic interactions: Involving the phenyl ring and the nonpolar residues of the protein.

π-π stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Structure-Activity Relationship (SAR) Insights through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches provide a powerful lens to examine these relationships at a molecular level. For compounds structurally related to this compound, computational methods elucidate the key structural features essential for their biological function.

SAR analyses for this class of compounds often focus on:

The Role of the Methoxyphenyl Group: The position and electronic influence of the methoxy (-OCH3) group on the phenyl ring are critical. Computational studies on related molecules show that substitutions on the benzene (B151609) ring can significantly alter activity. The methoxy group's electron-donating nature and its potential for hydrogen bonding can influence how the molecule interacts with biological targets.

The Propanolamine Backbone: The stereochemistry and conformational flexibility of the aminopropanol (B1366323) chain are crucial. The spatial arrangement of the amino (-NH2) and hydroxyl (-OH) groups dictates the potential for forming specific hydrogen bonds and electrostatic interactions within a receptor's binding site.

For instance, studies on aminoalkyl-substituted benzopyrans, which share structural motifs, have utilized computational models to understand how different substituents affect antiplasmodial activity. mdpi.com These analyses reveal that specific steric and electronic features are necessary for potent biological effects, providing a rational basis for designing more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a sophisticated computational approach that moves beyond qualitative observations to create mathematical models correlating chemical structure with biological activity. farmaciajournal.comchitkara.edu.in For classes of compounds like aminopropanol derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly insightful. nih.govresearchgate.net

The QSAR process involves several key steps:

Dataset Assembly: A series of structurally related compounds with experimentally measured biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and superimposed according to a common scaffold or pharmacophore to ensure a consistent frame of reference. mdpi.com

Descriptor Calculation: Numerical descriptors representing the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of each molecule are calculated. researchgate.net CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen-bond donor, and acceptor fields. nih.govresearchgate.net

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the descriptors to biological activity. The model's predictive power is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

A prominent study on aryloxypropanolamine agonists, which are structurally analogous, demonstrates the power of this approach. The resulting CoMFA and CoMSIA models yielded high predictive accuracy, with the best models showing excellent statistical validation parameters. nih.govuchile.cl Such models generate 3D contour maps that visualize regions where modifications to the molecule would likely enhance or diminish its activity, guiding the rational design of new, more potent compounds. nih.gov

| Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | r²_test (External Validation) | Field Contributions |

|---|---|---|---|---|

| CoMFA-SE | 0.537 | 0.993 | 0.865 | Steric, Electrostatic |

| CoMSIA-SEA | 0.651 | 0.978 | 0.899 | Steric, Electrostatic, H-Bond Acceptor |

| CoMSIA-SEHA | 0.674 | 0.984 | 0.918 | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Beyond biological activity, computational chemistry is used to predict the physical properties of molecules, such as their Non-Linear Optical (NLO) response. NLO materials are crucial for applications in photonics, telecommunications, and optical data processing. nih.gov Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO properties.

The theoretical evaluation of NLO properties for compounds containing the 4-methoxyphenyl (B3050149) moiety is typically performed using quantum mechanical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). utp.edu.coscielo.org.mx These methods can accurately predict key NLO parameters:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, which is responsible for effects like second-harmonic generation. scielo.org.mx

Third-Order Susceptibility (χ³): Relates to third-order NLO phenomena. utp.edu.co

Computational studies on pyrazoline derivatives incorporating a 4-methoxyphenyl group have shown that these molecules possess potential for NLO applications. utp.edu.coresearchgate.net The calculations, often using functionals like M06-2X with a 6-31G(2d) basis set, can determine properties such as the nonlinear refractive index (η2) and the nonlinear absorption coefficient (β). utp.edu.co The results indicate that modifications, such as the addition of electron-withdrawing groups, can enhance the NLO response by increasing intramolecular charge transfer. utp.edu.co These theoretical predictions are crucial for screening and designing novel organic materials for the photonics industry. utp.edu.co

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (μ) | 8.5003 D | M06-2X/6-31G(2d) |

| Nonlinear Refractive Index (η2) | Power-dependent | Z-scan / DFT |

| Nonlinear Absorption Coefficient (β) | Power-dependent | Z-scan / DFT |

| Third Order Susceptibility (Reχ³) | Ranges from 4.318x10⁻⁸ to 7.992x10⁻⁸ esu | Z-scan / DFT |

Role As a Chiral Synthon and Building Block in Organic Synthesis

Applications in Asymmetric Catalysis as Ligands or Auxiliaries

Chiral 1,3-amino alcohols are foundational in the design of ligands and auxiliaries for asymmetric catalysis. nih.gov The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate rings with metal centers, creating a rigid and well-defined chiral environment. This controlled environment is crucial for inducing enantioselectivity in a variety of chemical transformations.

As Chiral Ligands: Derivatives of 3-amino-2-arylpropan-1-ol can be readily modified to form bidentate ligands for transition metal-catalyzed reactions. For example, the amino and hydroxyl groups can be functionalized to create P,N, N,N, or P,O ligands. These ligands are instrumental in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is dictated by the specific chirality of the ligand, which in turn is derived from the parent amino alcohol.

As Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is then removed to yield the enantiomerically enriched product. Amino alcohols like 3-amino-2-(4-methoxyphenyl)propan-1-ol are precursors to effective chiral auxiliaries. For instance, they can be converted into oxazolidinone or camphorsultam-type structures. These auxiliaries control the facial selectivity of enolate reactions, such as alkylations and aldol (B89426) additions, by sterically shielding one face of the reactive intermediate.

| Type of Application | Role of 3-Amino-2-arylpropan-1-ol Derivative | Examples of Catalyzed Reactions |

| Asymmetric Catalysis | Formation of chiral ligands (e.g., P,N, N,N) | Asymmetric Hydrogenation, Allylic Alkylation |

| Stoichiometric Asymmetric Synthesis | Precursor to chiral auxiliaries (e.g., oxazolidinones) | Diastereoselective Alkylations, Aldol Reactions |

Use in the Synthesis of Complex Organic Molecules

For instance, the amino and hydroxyl groups can be differentially protected and then elaborated into more complex functionalities. The aryl group also provides a handle for further modifications through aromatic substitution reactions. This strategic functionalization allows for the construction of intricate molecular architectures. The synthesis of piperidine and pyrrolidine alkaloids, for example, often relies on chiral amino alcohol precursors to establish key stereocenters.

A representative, though generalized, synthetic utility is highlighted in the synthesis of novel benzothiazepine derivatives. A protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been reported, which utilizes a related 2-(4-methoxyphenyl) structural motif, underscoring the utility of this substitution pattern in building complex heterocyclic systems. elsevierpure.com

Precursor in the Development of Mechanistic Probes

While direct evidence for the use of this compound as a precursor for mechanistic probes is not prominent, its structural class is relevant to such applications. Mechanistic probes are molecules designed to investigate the pathway of a chemical reaction or the active site of an enzyme. The defined stereochemistry and the presence of multiple functional groups in chiral amino alcohols make them suitable scaffolds for such probes.

Mechanistic in Vitro Biological Interactions

Investigation of Enzyme Inhibition Mechanisms

While direct studies on the enzyme inhibition of 3-Amino-2-(4-methoxyphenyl)propan-1-ol are not extensively documented, research on structurally related compounds provides insights into potential mechanisms. A notable analogue, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP), has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The inhibition of STAT3 by MMPP has been shown to be a key mechanism in its anti-neuroinflammatory and anti-amyloidogenic effects. nih.gov This suggests that the core structure, which shares the methoxyphenyl group, may have the potential to interact with and inhibit the activity of certain enzymes. Further research is necessary to determine if this compound itself can inhibit STAT3 or other enzymes.

Another area of investigation for related structures involves the inhibition of enzymes crucial for the survival of pathogens. For instance, the design of analogues of related compounds has been explored for their potential to inhibit enzymes in Mycobacterium tuberculosis. nih.gov While not directly implicating this compound, this line of research highlights the potential for this class of compounds to be developed as enzyme inhibitors.

Studies on Interactions with Biological Macromolecules (e.g., Receptor Binding)

The interaction of this compound and its derivatives with biological macromolecules, such as receptors, is a key area of mechanistic study. The presence of an amino group and a methoxyphenyl moiety suggests the potential for interaction with various receptor types. For example, studies on novel biphenyl (B1667301) amines containing a methoxy (B1213986) group have demonstrated binding affinity for the oestrogen receptor alpha (ERα). nih.gov One such compound, 3-(adamantan-1-yl)-4-methoxy-N-(4-(trifluoromethyl) phenyl) aniline (B41778) (AMTA), exhibited an IC50 value of 62.84 nM in an ERα competitor assay, indicating a strong binding affinity. nih.gov This highlights the potential for compounds with a methoxyphenylamine scaffold to interact with hormone receptors.

The following table summarizes the binding affinity of a related biphenyl amine to ERα:

| Compound Name | Chemical Structure | Target Receptor | Binding Affinity (IC50) |

| 3-(adamantan-1-yl)-4-methoxy-N-(4-(trifluoromethyl) phenyl) aniline (AMTA) | Adamantanyl-tethered-biphenyl amine | Oestrogen Receptor Alpha (ERα) | 62.84 nM |

This table is based on data from a study on a related biphenyl amine and is for illustrative purposes of potential receptor interactions of the methoxyphenylamine scaffold.

Further in silico molecular docking studies have been employed to predict the binding of related chalcone-salicylate hybrid compounds to the estrogen receptor, suggesting that the methoxyphenyl group can contribute to favorable binding energies. semanticscholar.org While these studies are on analogous structures, they provide a rationale for investigating the receptor binding profile of this compound.

Elucidation of Molecular Recognition via Hydrogen Bonding and Hydrophobic Interactions

The molecular structure of this compound, which contains both hydrogen bond donor (amino and hydroxyl groups) and acceptor sites, as well as a hydrophobic phenyl ring, allows for a variety of molecular recognition interactions. researchgate.netontosight.ai Studies on simpler aminoalcohols, such as 2-aminoethanol and 3-aminopropanol, have shown the presence of intramolecular hydrogen bonds between the hydroxyl and amino groups. researchgate.net This intrinsic property can influence the compound's conformation and its interaction with biological targets.

Impact on Biochemical Pathways at a Mechanistic Level

The modulation of biochemical pathways by this compound and its analogues is a direct consequence of their interactions with key enzymes and receptors. As mentioned previously, the analogue MMPP has been shown to inhibit the STAT3 pathway. nih.gov This inhibition leads to a downstream reduction in the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as a decrease in β-secretase and Aβ generation, which are implicated in Alzheimer's disease. nih.gov These findings demonstrate that a compound with a similar core structure can have a significant impact on complex biochemical cascades.

While the specific pathways affected by this compound have yet to be fully elucidated, the potential for this class of compounds to modulate signaling pathways involved in inflammation, cell proliferation, and neurodegeneration is an active area of research.

Design and Synthesis of Analogues for Mechanistic Interaction Studies

The design and synthesis of analogues of this compound are crucial for conducting detailed mechanistic studies and for developing compounds with improved biological activities. nih.gov By systematically modifying the structure, researchers can probe the structure-activity relationships (SAR) and identify the key molecular features responsible for its biological effects.

Several synthetic strategies have been employed to create libraries of related compounds. For example, the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives has been reported for the development of selective allosteric SHP1 activators. mdpi.com Another approach involves the synthesis of 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones as potential anti-pancreatic cancer agents. nih.gov These studies, while focused on different therapeutic targets, provide valuable insights into the chemical methodologies that can be adapted for the synthesis of this compound analogues.

The following table lists some of the classes of synthesized analogues and their intended mechanistic or therapeutic focus:

| Analogue Class | Synthetic Approach | Mechanistic/Therapeutic Focus |

| 3-amino-4,4-dimethyl lithocholic acid derivatives | Multi-step synthesis from lithocholic acid | Allosteric SHP1 activation |

| 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones | Kabachnik–Fields reaction | Anti-pancreatic cancer activity |

| Imidazo[1,2-a]pyridine amides and sulfonamides | Molecular hybridization | Anti-tubercular activity |